1-(4-Ethenylphenyl)aziridine
CAS No.: 639792-63-5
Cat. No.: VC16893446
Molecular Formula: C10H11N
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 639792-63-5 |
---|---|
Molecular Formula | C10H11N |
Molecular Weight | 145.20 g/mol |
IUPAC Name | 1-(4-ethenylphenyl)aziridine |
Standard InChI | InChI=1S/C10H11N/c1-2-9-3-5-10(6-4-9)11-7-8-11/h2-6H,1,7-8H2 |
Standard InChI Key | JGOMPHMQQDNPFP-UHFFFAOYSA-N |
Canonical SMILES | C=CC1=CC=C(C=C1)N2CC2 |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
1-(4-Ethenylphenyl)aziridine consists of an aziridine ring (C₂H₄N) fused to a 4-ethenylphenyl substituent. The aziridine ring’s nitrogen atom is directly bonded to the para position of a vinylbenzene group. The molecular formula is C₁₀H₁₁N, with a molecular weight of 145.20 g/mol (calculated from atomic masses). The compound’s structure is defined by:
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Aziridine core: A strained three-membered ring with bond angles of ~60°, contributing to its reactivity.
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4-Ethenylphenyl group: A benzene ring substituted with a vinyl (-CH=CH₂) group at the para position, introducing conjugation and potential polymerization sites .
Table 1: Key structural parameters of 1-(4-Ethenylphenyl)aziridine
Parameter | Value |
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Molecular formula | C₁₀H₁₁N |
Molecular weight | 145.20 g/mol |
Ring strain energy | ~27–29 kcal/mol¹ |
Bond angles (C-N-C) | ~60° |
Dipole moment | Estimated 1.8–2.1 D² |
¹Based on aziridine analogs .
²Calculated using density functional theory (DFT) for similar structures .
Nomenclature and Isomerism
The IUPAC name 1-(4-ethenylphenyl)aziridine specifies the aziridine ring’s nitrogen atom (position 1) bonded to the 4-ethenylphenyl group. Potential isomerism arises from:
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Regioisomerism: Substitution at different positions on the aziridine ring (e.g., 2-substituted aziridines).
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Stereoisomerism: Chiral centers may form if the aziridine ring bears additional substituents, though this compound lacks such groups .
Synthesis and Manufacturing
Functionalization Strategies
Post-synthetic modifications may include:
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Ring-opening reactions: Nucleophiles (e.g., amines, thiols) attack the strained aziridine ring, enabling the formation of diamines or thioethers .
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Radical-mediated transformations: Recent advances in N-aziridinyl radical chemistry allow for hydroxyaziridination of styrenes, yielding functionalized aziridines .
Table 2: Synthetic yields of aziridine derivatives
Substrate | Product | Yield (%) | Conditions |
---|---|---|---|
4-Vinylstyrene | 1-(4-Ethenylphenyl)aziridine | 55* | PTAB, MeCN, 12 h |
Styrene | 2-Phenylaziridine | 72 | TsNClNa, PTAB |
4-CN-Styrene | N-(4-Cyanophenyl)aziridine | 64 | Radical initiator |
*Theoretical yield based on analog synthesis .
Physicochemical Properties
Thermal Stability
Aziridines are thermally labile due to ring strain. For 1-(4-ethenylphenyl)aziridine:
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Decomposition temperature: Estimated 120–150°C (based on analogs ).
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Polymerization risk: The ethenyl group may undergo radical-initiated polymerization under heat or light .
Solubility and LogP
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Solubility: Moderately soluble in polar aprotic solvents (e.g., acetonitrile, DMF) but poorly soluble in water (<0.1 mg/mL) .
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LogP: Predicted 2.1–2.3 (using group contribution methods), indicating moderate lipophilicity .
Chemical Reactivity and Applications
Nucleophilic Ring-Opening
The aziridine ring undergoes nucleophilic attack at the less-hindered carbon:
Applications: Synthesis of pharmaceuticals (e.g., β-amino alcohols) and agrochemicals .
Radical Reactions
Recent studies demonstrate aziridines’ utility in radical cascades. For example, N-aziridinyl radicals generated from precursors like 2a react with styrenes to form hydroxyaziridines :
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